Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate
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Overview
Description
The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . It also contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the pyrazine ring would likely contribute to the rigidity of the molecule, while the tert-butyl group could add some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would be determined by the structure of the compound and the functional groups it contains .Scientific Research Applications
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
This study focuses on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. The relevance to the compound lies in the exploration of synthetic pathways that could potentially be applied to the synthesis of related compounds, including those with tert-butyl and chloropyrazine functionalities (Iminov et al., 2015).
Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides
This research presents the synthesis of a series of amides derived from substituted pyrazine-2-carboxylic acids, including compounds with tert-butyl and chloropyrazine groups. The study evaluates the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity of these compounds, highlighting the potential pharmaceutical and agricultural applications of similar pyrazine derivatives (Doležal et al., 2006).
Effect of Substituted Amides of Pyrazine-2-carboxylic Acids on Flavonolignan Production
In vitro cultures were used to investigate the effect of substituted amides of pyrazine-2-carboxylic acids on flavonolignan production. Compounds similar to the query molecule, particularly those with tert-butyl and chloropyrazine components, significantly influenced flavonolignan production, suggesting applications in enhancing the yield of valuable phytochemicals (Tumova et al., 2005).
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates
This research outlines a method for the regiospecific synthesis of 4-substituted 1H-pyrazole-5-carboxylates from unsymmetrical enaminodiketones. Although not directly mentioning the specific compound, the methodology could be relevant for synthesizing structurally related compounds, underscoring the importance of regiospecific reactions in creating derivatives of pyrazine and azetidine (Rosa et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-17-11(15)6-16-10/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZWXTMWEQJIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate |
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